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Compound of Interest

Compound Name: Lenalidomide-C6-Br

Cat. No.: B12371723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lenalidomide-C6-Br is a synthetic derivative of lenalidomide, a well-established

immunomodulatory drug. This functionalized molecule incorporates a six-carbon alkyl bromide

linker, rendering it a valuable building block in the development of Proteolysis Targeting

Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's

natural protein degradation machinery to eliminate specific target proteins implicated in

disease. Lenalidomide-C6-Br serves as the E3 ligase-recruiting moiety, specifically engaging

the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a comprehensive

overview of the properties, synthesis, and application of Lenalidomide-C6-Br in the

construction of PROTACs, with a focus on quantitative data and detailed experimental

protocols.

Chemical Properties and Identification
Lenalidomide-C6-Br is a conjugate of the E3 ligase ligand lenalidomide and a C6 alkyl

bromide linker. While it is widely used in research and development, a specific CAS number

has not been assigned to this molecule.
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Property Value Source

Molecular Formula C20H24BrN3O4 N/A

Molecular Weight 450.33 g/mol N/A

Chemical Name

2-(2,6-dioxopiperidin-3-yl)-4-

((6-

bromohexyl)amino)isoindoline-

1,3-dione

N/A

CAS Number Not available N/A

Physical State Solid N/A

Synthesis of Lenalidomide-C6-Br
The synthesis of Lenalidomide-C6-Br is typically achieved through the chemoselective

alkylation of the aromatic amine of lenalidomide with a suitable six-carbon linker containing a

terminal bromide.

Experimental Protocol: Synthesis of Lenalidomide-C6-Br
Materials:

Lenalidomide

1,6-Dibromohexane

N,N-Diisopropylethylamine (DIPEA)

N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Hexane

Silica gel for column chromatography

Procedure:
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Dissolve lenalidomide (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).

Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

Add 1,6-dibromohexane (5.0 eq) to the reaction mixture.

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl

acetate.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexane to afford Lenalidomide-C6-Br as a solid.

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry

(HRMS).

Application in PROTAC Synthesis: A BRD4-
Targeting PROTAC Example
Lenalidomide-C6-Br is a versatile building block for the synthesis of PROTACs targeting a

wide range of proteins. A common application is the development of degraders for

Bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in cancer.

Experimental Protocol: Synthesis of a BRD4-Targeting
PROTAC
This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling

Lenalidomide-C6-Br with a JQ1 derivative (a known BRD4 inhibitor).
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Materials:

Lenalidomide-C6-Br

JQ1-amine (a derivative of JQ1 with a free amine for conjugation)

Potassium carbonate (K₂CO₃)

Acetonitrile (ACN)

Procedure:

To a solution of JQ1-amine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

Add a solution of Lenalidomide-C6-Br (1.2 eq) in acetonitrile to the reaction mixture.

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress

by LC-MS.

Upon completion, filter the reaction mixture to remove any inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the crude PROTAC by preparative reverse-phase high-performance liquid

chromatography (RP-HPLC) to yield the final product.

Characterize the purified PROTAC by HRMS and NMR.

Reactants

Reaction
Product

Lenalidomide-C6-Br

SN2 Reaction
(K₂CO₃, ACN)

JQ1-amine

BRD4-Targeting PROTAC
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Click to download full resolution via product page

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

Mechanism of Action and Signaling Pathway
Lenalidomide-based PROTACs function by inducing the proximity of the target protein to the

CRBN E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the

target protein by the proteasome.

The binding of the lenalidomide moiety of the PROTAC to CRBN alters the substrate specificity

of the E3 ligase complex, leading to the recruitment of the target protein (e.g., BRD4). This

ternary complex formation (PROTAC-Target Protein-CRBN) is a critical step for inducing

protein degradation. In addition to the intended target, lenalidomide and its derivatives are

known to induce the degradation of so-called "neosubstrates," such as the lymphoid

transcription factors IKZF1 and IKZF3.[1][2] This can have both therapeutic and off-target

effects that need to be considered during drug development.
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Caption: Mechanism of action of a lenalidomide-based PROTAC.

Quantitative Data
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the

target protein, measured as the DC50 (concentration for 50% degradation), and their anti-

proliferative activity, measured as the IC50 (concentration for 50% inhibition of cell growth). The

binding affinity of the E3 ligase ligand to its target is also a critical parameter.

Binding Affinity of Lenalidomide to CRBN
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Ligand Protein Method Kd (μM) Source

Lenalidomide
CRBN-DDB1

complex

Isothermal

Titration

Calorimetry (ITC)

0.6 N/A

Lenalidomide

CRBN

(Thalidomide

Binding Domain)

Isothermal

Titration

Calorimetry (ITC)

19 N/A

Activity of Representative BRD4-Targeting PROTACs
PROTAC Target Cell Line DC50 (nM) IC50 (nM) Source

ARV-825

(Pomalidomid

e-based)

BRD4 RS4;11 <1 0.051 N/A

Compound

21

(Lenalidomid

e-based)

BRD4 THP-1 - 810 N/A

dBET1

(Pomalidomid

e-based)

BRD4 MV4;11 0.8 3 N/A

Note: The provided DC50 and IC50 values are for representative BRD4-targeting PROTACs

that utilize a lenalidomide or pomalidomide core and are intended for comparative purposes.

The specific activity of a PROTAC synthesized with Lenalidomide-C6-Br will depend on the

target ligand and the overall structure of the molecule.

Conclusion
Lenalidomide-C6-Br is a key building block for the synthesis of PROTACs that recruit the

CRBN E3 ligase. Its straightforward synthesis and versatile reactivity make it a valuable tool for

researchers in the field of targeted protein degradation. This guide provides the fundamental

technical information required for the effective utilization of Lenalidomide-C6-Br in the design

and development of novel therapeutics. The provided protocols and data serve as a starting
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point for the rational design and evaluation of new PROTAC molecules. Careful consideration

of the mechanism of action, including the potential for neosubstrate degradation, is essential

for the successful development of safe and effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein
Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC
[pmc.ncbi.nlm.nih.gov]

2. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Lenalidomide-C6-Br: A Technical Guide for PROTAC
Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371723#lenalidomide-c6-br-cas-number-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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